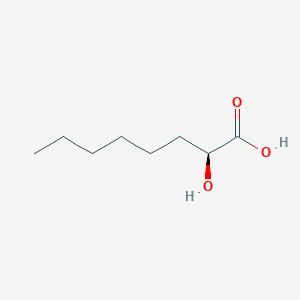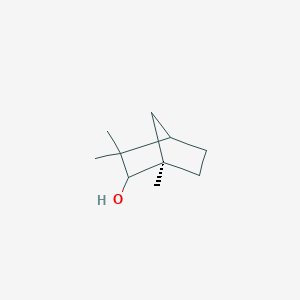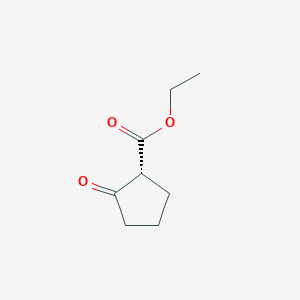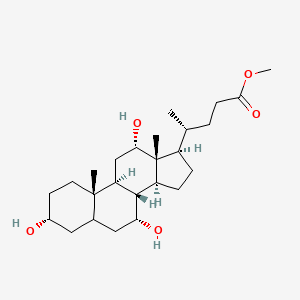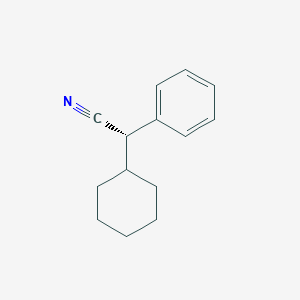![molecular formula C11H20O2 B8254181 [(2S)-2-ethylhexyl] prop-2-enoate](/img/structure/B8254181.png)
[(2S)-2-ethylhexyl] prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2S)-2-ethylhexyl] prop-2-enoate, also known as 2-ethylhexyl acrylate, is an organic compound belonging to the family of acrylate esters. It is a colorless liquid with a characteristic odor and is primarily used in the production of polymers and copolymers. These polymers are widely utilized in various applications, including adhesives, coatings, sealants, and elastomers .
Preparation Methods
Synthetic Routes and Reaction Conditions
[(2S)-2-ethylhexyl] prop-2-enoate is typically synthesized through the esterification of acrylic acid with 2-ethylhexanol. The reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally involve heating the reactants to a temperature range of 100-150°C and removing the water formed during the reaction to drive the equilibrium towards ester formation .
Industrial Production Methods
Industrial production of acrylic acid (2S)-2-ethylhexyl ester involves continuous processes that ensure high yield and purity. One common method is the use of a fixed-bed heterogeneous catalyst for the esterification reaction. The process conditions are optimized to maximize conversion and minimize by-products. The crude ester is then purified through distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
[(2S)-2-ethylhexyl] prop-2-enoate undergoes various chemical reactions, including:
Polymerization: It readily polymerizes to form homopolymers and copolymers.
Esterification: It can react with alcohols to form different esters.
Hydrolysis: It can be hydrolyzed back to acrylic acid and 2-ethylhexanol under acidic or basic conditions.
Common Reagents and Conditions
Polymerization: Initiated by free radicals, heat, or light, often using initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN).
Esterification: Catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid.
Hydrolysis: Carried out in the presence of water and either an acid (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide).
Major Products Formed
Polymerization: Produces poly(2-ethylhexyl acrylate) and copolymers with other monomers.
Esterification: Forms various acrylate esters depending on the alcohol used.
Hydrolysis: Yields acrylic acid and 2-ethylhexanol.
Scientific Research Applications
[(2S)-2-ethylhexyl] prop-2-enoate has numerous applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers for various applications.
Biology: Utilized in the development of biomedical materials, such as hydrogels and drug delivery systems.
Medicine: Incorporated into medical adhesives and coatings for medical devices.
Industry: Employed in the production of adhesives, sealants, coatings, and elastomers.
Mechanism of Action
The mechanism of action of acrylic acid (2S)-2-ethylhexyl ester primarily involves its polymerization and copolymerization reactions. The ester group in the molecule allows it to participate in free radical polymerization, forming long polymer chains. These polymers can interact with various molecular targets and pathways depending on their application. For example, in biomedical applications, the polymers can interact with biological tissues and cells, providing structural support or controlled release of therapeutic agents .
Comparison with Similar Compounds
[(2S)-2-ethylhexyl] prop-2-enoate is unique due to its specific ester group and the properties it imparts to the resulting polymers. Similar compounds include:
Methyl acrylate: A smaller ester with different physical properties and applications.
Ethyl acrylate: Similar in structure but with a shorter alkyl chain, leading to different polymer properties.
Butyl acrylate: Another acrylate ester with a different alkyl group, used in various polymer applications.
These similar compounds differ in their alkyl groups, which affect the physical and chemical properties of the resulting polymers, making each suitable for specific applications .
Properties
IUPAC Name |
[(2S)-2-ethylhexyl] prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-4-7-8-10(5-2)9-13-11(12)6-3/h6,10H,3-5,7-9H2,1-2H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXQRTZXKQZDDN-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](CC)COC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
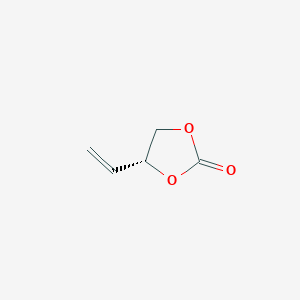
![[2-[(2S)-oxan-2-yl]-5-(trifluoromethyl)pyrazol-3-yl]boronic acid](/img/structure/B8254128.png)
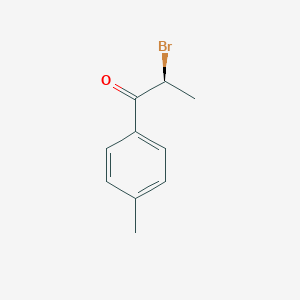
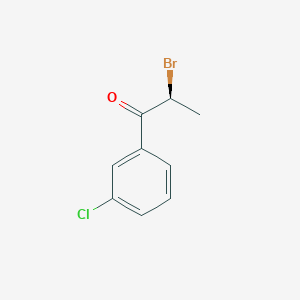

![methylsulfanyl-[(S)-methylsulfinyl]methane](/img/structure/B8254149.png)


